Di([1,1'-biphenyl]-4-yl)phosphane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138076-08-1 |
|---|---|
Molecular Formula |
C24H19P |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
bis(4-phenylphenyl)phosphane |
InChI |
InChI=1S/C24H19P/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H |
InChI Key |
QSKIYDJJVSUIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)PC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for Diarylphosphanes
The traditional synthesis of diarylphosphanes often involves the reaction of organometallic reagents with phosphorus halides. These methods, while foundational, have paved the way for more sophisticated and versatile approaches.
Precursor Compounds and their Derivatization for Biphenylphosphane Synthesis
The synthesis of di([1,1'-biphenyl]-4-yl)phosphane fundamentally relies on the availability of suitable biphenyl (B1667301) precursors. A common starting material is 4-bromobiphenyl (B57062) or 4-iodobiphenyl, which can be converted into an organometallic reagent, such as a Grignard or organolithium species. This nucleophilic biphenyl derivative is then reacted with a phosphorus electrophile, like phosphorus trichloride (B1173362) (PCl₃) or a dichlorophosphine (RPCl₂), to form the desired phosphane.
Alternatively, functionalized biphenyls can be prepared through various C-C bond-forming reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for constructing the biphenyl scaffold itself, by coupling a phenylboronic acid with a haloarene. yonedalabs.comfishersci.co.ukmusechem.comlibretexts.orgtcichemicals.com This approach allows for the introduction of diverse functional groups onto the biphenyl backbone prior to the introduction of the phosphorus moiety.
Phosphorylation Reactions in the Context of Biphenyl Scaffolds
Phosphorylation, the introduction of a phosphorus group onto an organic molecule, is the key step in the synthesis of this compound. Classical methods often involve the reaction of a pre-formed biphenyl organometallic reagent with a phosphorus halide. For example, 4-biphenyllithium, generated from 4-bromobiphenyl and an alkyllithium reagent, can react with dichlorophenylphosphine (B166023) to yield the target diarylphosphane.
Friedel-Crafts type reactions have also been employed for the synthesis of diarylphosphine oxides, which can subsequently be reduced to the corresponding phosphanes. acs.org This approach involves the reaction of a biphenyl with a phosphorus-containing electrophile in the presence of a Lewis acid catalyst. nih.govrsc.org
Advanced Strategies for this compound Elaboration
Modern synthetic chemistry has seen a paradigm shift towards transition-metal-catalyzed cross-coupling reactions for the formation of C-P bonds. These methods offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to traditional approaches.
Cross-Coupling Approaches to Aryl-Phosphorus Bond Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of arylphosphanes. rsc.orgacs.orgbeilstein-journals.org These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus nucleophile, such as a primary or secondary phosphine (B1218219), in the presence of a metal catalyst, a ligand, and a base.
Palladium complexes are the most widely used catalysts for the formation of aryl-phosphorus bonds. rsc.orgacs.orgnih.gov These reactions, often referred to as phosphinations, can be used to couple aryl bromides, chlorides, and triflates with a variety of phosphine nucleophiles. rsc.orgnih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. A variety of phosphine ligands have been developed to facilitate these couplings, including bulky and electron-rich ligands that promote the key steps of the catalytic cycle. rsc.orgnih.gov
A representative palladium-catalyzed phosphination reaction:
Ar-X + HPR₂ → [Pd catalyst, Ligand, Base] → Ar-PR₂ + HX
Where Ar-X is an aryl halide or triflate and HPR₂ is a secondary phosphine.
The principles of the renowned Buchwald-Hartwig amination and Suzuki-Miyaura coupling have been successfully extended to the formation of C-P bonds. yonedalabs.comfishersci.co.ukrsc.orgorganic-chemistry.orgwikipedia.org
The Buchwald-Hartwig amination , a palladium-catalyzed reaction for forming C-N bonds, has a direct analog in C-P bond formation. organic-chemistry.orgwikipedia.orgwuxiapptec.comacs.orgyoutube.com In this context, an aryl halide or triflate is coupled with a primary or secondary phosphine in the presence of a palladium catalyst and a base. wikipedia.org The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation. acs.org
Similarly, the Suzuki-Miyaura coupling , which traditionally forms C-C bonds, has been adapted for C-P bond formation. yonedalabs.comfishersci.co.ukmusechem.comlibretexts.orgtcichemicals.com In these analogous reactions, an arylboronic acid is coupled with a phosphorus electrophile, or an aryl halide is coupled with a phosphorus-containing boronic acid derivative. These methods provide a versatile and robust route to arylphosphanes, including this compound. nih.govrsc.orgresearchgate.net
Interactive Data Table: Comparison of Catalytic Systems for Aryl-Phosphorus Bond Formation.
| Coupling Reaction | Catalyst/Ligand System | Substrates | Key Features |
| Palladium-Catalyzed Phosphination | Pd(OAc)₂ / P(t-Bu)₃ | Aryl bromides, secondary phosphines | General and efficient for a range of substrates. rsc.org |
| Buchwald-Hartwig Analog | Pd(dba)₂ / XPhos | Aryl chlorides, primary phosphines | Allows for the use of less reactive aryl chlorides. |
| Suzuki-Miyaura Analog | Pd(PPh₃)₄ / K₃PO₄ | Arylboronic acids, chlorophosphines | Versatile for constructing both the biphenyl and P-C bonds. nih.govrsc.org |
Organocatalytic and Metal-Mediated Cycloaddition Reactions in Phosphacycle Synthesis
The construction of phosphorus-containing heterocycles, or phosphacycles, is a cornerstone of organophosphorus chemistry. Cycloaddition reactions, which form cyclic structures by bringing together two or more unsaturated molecules, represent a powerful tool for this purpose. These reactions can be promoted by either metal catalysts or small organic molecules (organocatalysts), each offering distinct advantages.
Organocatalytic Cycloadditions: Nucleophilic phosphines and amines are common organocatalysts that can initiate cycloaddition cascades. wiley-vch.de For instance, a phosphine can add to an electron-deficient alkyne, creating a zwitterionic intermediate. This intermediate can then react with another component, such as a ketomalonate, in a [3+2] cycloaddition to form a five-membered ring. chemrxiv.org The choice of catalyst and reaction conditions can be tuned to control the reaction pathway, leading to different heterocyclic products. wiley-vch.de While not directly forming this compound, these methods are fundamental for creating a variety of phosphacycles which can be precursors or analogues.
Metal-Mediated Cycloadditions: Transition metals are also widely used to catalyze cycloaddition reactions for synthesizing heterocycles. Silver-mediated three-component reactions of phenylacetylenes, trimethylsilylazide, and 1,3-dicarbonyl compounds have been shown to produce substituted triazoles. nih.gov While this example doesn't produce a phosphacycle, similar principles apply in metal-catalyzed cycloadditions involving phosphorus-containing substrates. These reactions often proceed under mild conditions and can offer high regioselectivity. The general mechanism for cycloadditions, whether thermal or photochemical, is governed by the frontier molecular orbitals (HOMO-LUMO) of the reacting species. youtube.com
Electrophilic Phosphination Cyclization Routes
An alternative strategy for forming phosphacycles involves electrophilic phosphination followed by cyclization. In this approach, an electrophilic phosphorus species is generated in situ and then attacked by a nucleophile within the same molecule to close a ring.
A metal-free method has been developed where secondary phosphine oxides react with triflic anhydride (B1165640) (Tf₂O) to generate a highly electrophilic phosphorus species. acs.org This species readily reacts with alkynes that have a pendant nucleophile, leading to the formation of various phosphinated heterocyclic products. Nuclear Magnetic Resonance (NMR) studies suggest that these reactions may proceed through a transient phosphirenium intermediate. acs.org
This methodology provides a route to phosphorus(V)-containing heterocycles, such as phosphine oxides. nih.gov These can then be reduced in a subsequent step to the corresponding phosphine, a common strategy in the synthesis of ligands like those based on the biphenyl phosphane scaffold. The synthesis of heterocyclic phosphonates can also be achieved through ring-closure reactions of substrates that have been functionalized with a phosphorus group. beilstein-journals.org
Control over Stereochemistry and Regioselectivity in Synthesis
For applications in asymmetric catalysis, precise control over the three-dimensional structure (stereochemistry) and the position of functional groups (regioselectivity) is paramount. This is particularly true for biphenyl-based phosphines, where axial chirality is often a key design element.
Strategies for Chiral Biphenyl-Phosphane Derivatives
While this compound itself is achiral, its structural backbone is central to many important chiral ligands. The restricted rotation around the C-C bond connecting the two phenyl rings can give rise to stable, non-superimposable mirror images called atropisomers.
Several strategies exist to obtain enantiomerically pure biphenyl phosphine derivatives:
Resolution: A racemic mixture of a chiral biphenyl phosphine can be separated into its constituent enantiomers. This is often achieved by reacting the phosphine with a chiral resolving agent to form diastereomers, which can be separated by crystallization or chromatography, followed by removal of the resolving agent. nih.gov
Asymmetric Synthesis: This involves creating the chiral biphenyl backbone in an enantioselective manner. One powerful technique is the central-to-axial chirality transfer, where a pre-existing chiral center is used to direct the formation of the axially chiral biphenyl unit. pnas.orgbohrium.com For example, asymmetric intramolecular Ullmann coupling or oxidative coupling of a precursor containing a chiral auxiliary can produce the desired atropisomer with high diastereoselectivity. bohrium.com
Chiral Auxiliaries: The use of a removable chiral group, such as a menthyl group attached to the phosphorus atom, can direct the stereochemical outcome of subsequent reactions. acs.org This P-chiral auxiliary can guide C-H functionalization reactions to create the desired axial chirality before being converted to the final phosphine group. acs.org
These methods have enabled the synthesis of a wide array of C₂-symmetric and non-symmetric chiral biphenyl phosphine ligands that are highly effective in asymmetric hydrogenation and other transformations. nih.govpnas.org
Table 1: Comparison of Strategies for Chiral Biphenyl-Phosphane Synthesis
| Strategy | Description | Advantages | Key Considerations |
|---|---|---|---|
| Classical Resolution | Separation of a racemic mixture into enantiomers using a chiral resolving agent. | Conceptually simple; applicable to many systems. | Can be tedious; maximum 50% yield for the desired enantiomer. |
| Asymmetric Synthesis | Direct synthesis of an enantiomerically enriched product using a chiral catalyst or reagent. | Potentially more efficient; can achieve high enantioselectivity. | Requires development of specific asymmetric methods. |
| Central-to-Axial Chirality Transfer | A stereocenter within the molecule directs the formation of the chiral axis during ring formation. | Can achieve excellent diastereoselectivity; avoids resolution steps. bohrium.com | Requires synthesis of a precursor with a built-in chiral center. |
| Chiral Auxiliary | A removable chiral group directs the stereoselective creation of the biphenyl axis. | Auxiliary can be recovered; allows for diverse functionalization. acs.org | Requires additional steps for attachment and removal of the auxiliary. |
Regioselective Functionalization of Biphenyl Moieties
The ability to introduce chemical groups at specific positions on the biphenyl framework is crucial for tuning the steric and electronic properties of the resulting phosphine ligand.
Directed Ortho-Metalation (DoM): This is a powerful technique for functionalizing the positions ortho (adjacent) to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG, typically a heteroatom-containing group like an amide (-CONR₂), carbamate (B1207046) (-OCONR₂), or methoxy (B1213986) (-OCH₃) group, coordinates to an organolithium reagent (like n-butyllithium). wikipedia.orgbaranlab.org This brings the strong base close to the ortho-proton, facilitating its removal to form an aryllithium intermediate. This intermediate can then be trapped with an electrophile (e.g., a chlorophosphine) to introduce a functional group at the ortho-position with high selectivity. wikipedia.org The relative power of different DMGs has been established through competition experiments. uwindsor.ca
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for constructing the biphenyl core itself. By coupling a functionalized arylboronic acid with a functionalized aryl halide, complex biphenyl structures can be assembled. rsc.org This allows for the strategic placement of functional groups that can later direct phosphination or serve to tune the ligand properties. An improved one-pot synthesis for functionalized biphenyl-based phosphine ligands involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.govacs.org
These regioselective methods allow for the rational design of ligands like SPhos and RuPhos, where bulky substituents are introduced on one ring and the phosphine group on the other, creating highly effective catalysts for challenging cross-coupling reactions. rsc.orgnih.gov
Coordination Chemistry and Metal Complexation of Di 1,1 Biphenyl 4 Yl Phosphane
Ligand Properties Governing Metal Coordination
The ability of Di([1,1'-biphenyl]-4-yl)phosphane to coordinate with metal centers is fundamentally governed by a combination of steric and electronic factors, as well as its capacity for different binding modes.
The steric and electronic properties of phosphine (B1218219) ligands are critical in determining the stability, structure, and reactivity of their metal complexes. These parameters are often quantified using the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Tolman Cone Angle (θ) | A measure of the steric bulk of a phosphine ligand. libretexts.org | Expected to be large due to the bulky biphenyl (B1667301) groups, influencing coordination geometry. |
| Tolman Electronic Parameter (TEP) | A measure of the electron-donating ability of a phosphine ligand, determined from the IR stretching frequency of CO in Ni(CO)3L complexes. wikipedia.orgrsc.org | Influenced by the electronic nature of the biphenyl substituents, affecting the strength of the metal-phosphorus bond. |
This compound is a monodentate ligand, meaning it typically forms a single coordinate bond to a metal center through its phosphorus atom. Its bulky nature generally precludes the formation of simple bidentate chelates with a single metal ion unless the phosphine moieties are linked by a suitable backbone.
Formation and Characterization of Transition Metal Complexes
This compound and its derivatives form stable complexes with a range of transition metals, most notably with late transition metals like palladium and gold, but also with other metals such as copper, platinum, chromium, iron, and nickel.
Palladium complexes of phosphine ligands are of significant interest due to their extensive applications in cross-coupling catalysis. This compound and related biaryl phosphines are known to form stable complexes with palladium(II). These complexes often adopt a square planar geometry, which is characteristic of Pd(II) complexes.
The synthesis of these complexes typically involves the reaction of a suitable palladium(II) precursor, such as PdCl2(cod) (cod = 1,5-cyclooctadiene), with the phosphine ligand. The resulting complexes can be characterized by various spectroscopic techniques, including multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P), and their solid-state structures can be determined by single-crystal X-ray diffraction.
Gold(I) complexes of phosphine ligands have garnered attention for their potential applications in catalysis and medicine. This compound readily forms complexes with gold(I). The synthesis of such complexes often involves the reaction of the phosphine with a gold(I) precursor like [AuCl(SMe₂)]. nih.gov
A key feature of gold(I) phosphine complexes is the potential for aurophilic interactions, which are weak attractive forces between two or more gold atoms. mdpi.com While this compound itself is a monodentate ligand, the steric bulk of the biphenyl groups can influence the packing of the molecules in the solid state, potentially bringing gold centers into proximity and facilitating these interactions. In some cases, rare Au···H–C interactions have been observed in gold(I) complexes of bulky phosphines. nih.gov The resulting gold(I) complexes are typically linear, two-coordinate species, although higher coordination numbers are also possible.
Beyond palladium and gold, this compound and its analogs can coordinate to a variety of other transition metals.
Copper: Copper(I) complexes of phosphine ligands are known for their rich photophysical properties. Diphosphine ligands can form various structures with copper(I) salts, including mononuclear, dinuclear, and polymeric architectures. researchgate.netnih.gov The coordination geometry around the copper(I) center is often tetrahedral.
Platinum: Platinum(II) complexes of phosphine ligands are well-established, often exhibiting square planar geometries. These complexes have been investigated for their potential as building blocks for larger, functional materials. researchgate.net
Chromium: Chromium complexes with phosphine ligands have been synthesized and characterized. For instance, chromium(III) can form pseudo-octahedral complexes with diphosphine ligands. rsc.org Chromium(0) can also form complexes with phosphines, often in the context of carbonyl compounds. researchgate.net
Iron: Iron complexes with phosphine ligands are diverse and have been studied in various oxidation states. For example, iron(II) can form complexes with bis(phosphine) ligands. nih.gov
Nickel: Nickel complexes of phosphine ligands are important in catalysis. Nickel(II) can form square planar or tetrahedral complexes with phosphines, depending on the steric and electronic properties of the ligand. nih.govluc.edu Nickel(0) complexes of phosphines are also well-known and are often used as catalyst precursors. nih.gov
| Metal Center | Typical Oxidation State | Common Coordination Geometry | Synthetic Precursors |
|---|---|---|---|
| Palladium (Pd) | +2 | Square Planar | PdCl₂(cod), [Pd(η³-allyl)Cl]₂ researchgate.net |
| Gold (Au) | +1 | Linear | [AuCl(SMe₂)] nih.gov |
| Copper (Cu) | +1 | Tetrahedral | [Cu(CH₃CN)₄]PF₆, CuX (X = Cl, Br, I) researchgate.net |
| Platinum (Pt) | +2 | Square Planar | PtCl₂(cod) nih.gov |
| Chromium (Cr) | 0, +3 | Octahedral | Cr(CO)₆, [Cr(thf)₃X₃] rsc.orgresearchgate.net |
| Iron (Fe) | +2 | Octahedral, Tetrahedral | FeCl₂(THF)₁.₅ osti.gov |
| Nickel (Ni) | 0, +2 | Square Planar, Tetrahedral | Ni(COD)₂, NiBr₂ nih.govnih.gov |
Despite a comprehensive search for detailed structural and coordination chemistry data specifically for the compound this compound, the required specific research findings, such as crystallographic data (CIF files) or in-depth computational analyses of its metal complexes, were not available in the public domain. The performed searches yielded information on phosphine ligands in general, as well as data for structurally related but distinct biphenyl phosphine isomers. However, this information does not meet the stringent requirements of the user's request for an article focusing solely on this compound and adhering strictly to the provided outline, which necessitates detailed, compound-specific data for sections on conformational analysis and metal-ligand bond characteristics.
Without access to specific experimental or theoretical data for this compound metal complexes, it is not possible to generate a scientifically accurate and detailed article that would fulfill the instructions for data tables and in-depth research findings. The generation of such an article would require access to proprietary research data or the performance of new experimental or computational work, which is beyond the scope of this request.
Therefore, the requested article on the "" cannot be generated at this time due to the lack of specific and detailed scientific data for this particular compound in the available resources.
Catalytic Applications and Mechanistic Investigations
Homogeneous Catalysis Enabled by Di([1,1'-biphenyl]-4-yl)phosphane Ligands
Ligands incorporating the biphenylphosphine structure are prized for their ability to stabilize transition metal catalysts and facilitate challenging bond formations. The biphenyl (B1667301) backbone allows for the fine-tuning of the ligand's steric bulk and electron-donating ability, which are critical factors in catalyst performance. The steric hindrance provided by these ligands promotes the reductive elimination step in catalytic cycles and helps maintain a monoligated, highly active catalyst species.
Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecules from simpler precursors. The development of palladium catalysts supported by bulky biaryl phosphine (B1218219) ligands has revolutionized this field, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N, C-O) bonds with unprecedented efficiency and scope. wikipedia.orgnih.gov
Palladium-catalyzed arylation reactions represent a broad class of transformations where an aryl group is attached to another moiety. Biaryl phosphine ligands are instrumental in these processes, which include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the C-O coupling of alcohols. nih.govrsc.org The success of these ligands stems from their ability to form highly active and stable palladium complexes that can catalyze the coupling of a wide variety of substrates, including unreactive aryl chlorides and sterically hindered partners. rsc.orgnih.gov The modular nature of the biphenyl scaffold has allowed for the creation of a library of ligands, each tailored for specific substrate combinations and reaction conditions. rsc.org
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling methods. The use of palladium catalysts bearing biaryl phosphine ligands has significantly expanded the reaction's utility, enabling couplings at room temperature and with challenging substrates like heteroaryl chlorides and sterically demanding partners. rsc.org Ligands such as XPhos and SPhos are frequently employed, providing high yields for a diverse range of substrates. researchgate.net Research has also focused on developing palladium precatalysts that incorporate these ligands, enhancing stability and ease of use. researchgate.net
For instance, studies have shown that rigid biaryl phosphacycles are highly efficient for the Suzuki-Miyaura cross-coupling of various aryl bromides and chlorides. rsc.org The choice of ligand, base, and solvent system is crucial and often needs to be fine-tuned for specific substrate pairings, particularly when dealing with problematic substrates like thienylboronic acids which are prone to protodeboronation. researchgate.net
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Biaryl Phosphine Ligands This table presents a selection of Suzuki-Miyaura reactions catalyzed by palladium complexes with various biaryl phosphine ligands, showcasing the reaction's scope and efficiency.
| Aryl Halide | Boronic Acid | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos Pd-G3 | K₃PO₄ | Dioxane | 40 | 98 | researchgate.net |
| 2-Chlorotoluene | Phenylboronic acid | Phobane-derived ligand 1 / Pd(OAc)₂ | K₃PO₄ | Dioxane | RT | 93 | rsc.org |
| 1-Bromo-4-(tert-butyl)benzene | Phenylboronic acid | Cg-derived ligand 3 / Pd(OAc)₂ | K₃PO₄ | Dioxane | RT | 99 | rsc.org |
| Phenyl chloride | 4-Tolylboronic acid | POPd-Ad | KOtBu | 1,4-Dioxane | 95 | 99 | nih.gov |
| 1-Bromonaphthalene | (1-Hexyn-1-yl)trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 65 | 77 | acs.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines. wikipedia.org This reaction has become a premier method for constructing aryl amines, which are prevalent in pharmaceuticals and functional materials. nih.gov The development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands was a critical breakthrough, enabling the coupling of a vast range of aryl halides (including chlorides) with primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orgrsc.org
Ligands such as RuPhos and BrettPhos have demonstrated broad utility, often requiring low catalyst loadings and short reaction times for a wide array of functionalized substrates. acs.org The robustness of these catalyst systems allows reactions to be performed without the strict exclusion of air, adding to their practical appeal. acs.org Anionic phosphine ligands have also been developed and successfully applied in the amination of aryl bromides, chlorides, and iodides. researchgate.net
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination using Biaryl Phosphine Ligands This table illustrates the scope of the Buchwald-Hartwig amination with various biaryl phosphine ligands, highlighting the diversity of compatible coupling partners.
| Aryl Halide | Amine | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Bromo-3,5-dimethylbenzene | N-Methylaniline | BrettPhos / Pd(OAc)₂ | NaOtBu | Toluene | 80 | 98 | acs.org |
| 2-Bromopyridine | Morpholine | RuPhos / Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 | acs.org |
| 4-Chloroanisole | Aniline | tBuXPhos / Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 94 | rsc.org |
| 2-Bromo-1,3-dimethylbenzene | Pyrrolidine | Biaryl phosphacycle 2 / Pd(OAc)₂ | NaOtBu | Toluene | 100 | 98 | researchgate.net |
| 2-Br-mesitylene | Various amines | Anionic phosphine ligand 68 / Pd(dba)₂ | - | DME | - | - | researchgate.net |
While palladium catalysis dominates the cross-coupling field, gold(I) complexes stabilized by phosphine ligands have emerged as powerful catalysts for other transformations, particularly those involving the activation of alkynes and allenes. nih.gov Bulky, electron-rich phosphine ligands, including those with terphenyl scaffolds (structurally related to biphenyls), are highly effective in gold(I)-catalyzed reactions such as the hydroamination of alkynes. nih.gov These ligands enhance the catalytic activity, allowing for low catalyst loadings under mild conditions. nih.gov
Gold(I) complexes featuring ligands like Di([1,1′-biphenyl]-2-yl)(phenoxy)phosphane have been synthesized and characterized, confirming the compatibility of the biphenylphosphine motif with gold catalysis. acs.org Furthermore, phosphine gold(I) complexes with weakly coordinating counter-anions have proven to be exceptionally active and air-stable catalysts for the cycloisomerization of enynes. nih.gov
Table 3: Gold(I)-Catalyzed Transformations using Phosphine Ligands This table provides examples of gold(I)-catalyzed reactions, demonstrating the effectiveness of phosphine ligands in promoting hydroamination and cycloisomerization reactions. | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temp (°C) | Product Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | Aniline | PCyp₂ArXyl2-AuCl / NaBArF₄ (0.1 mol%) | Dioxane | 60 | 99 | nih.gov | | Diphenylacetylene | Aniline | PCyp₂ArXyl2-AuCl / NaBArF₄ (0.2 mol%) | Dioxane | 80 | 91 | nih.gov | | Phenylacetylene | N-Methylaniline | PCyp₂ArXyl2-AuCl / NaBArF₄ (2.5 mol%) | Dioxane | 80 | 95 | nih.gov | | 1,6-Enyne | [Ph₃PAuNTf₂] (1 mol%) | CH₂Cl₂ | RT | 99 | nih.gov | | 1,7-Enyne | [Ph₃PAuNTf₂] (1 mol%) | CH₂Cl₂ | RT | 99 | nih.gov |
Introducing chirality into the biphenyl backbone of a phosphine ligand allows for its use in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. This is typically achieved using atropisomeric biaryl phosphines, which are chiral due to restricted rotation around the biaryl C-C bond. Ligands such as SYNPHOS and DIFLUORPHOS are chiral diphosphines based on a biphenyl framework that have shown excellent performance in ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins. nih.govnih.govresearchgate.net
The stereoelectronic properties of both the chiral ligand and the substrate are crucial in determining the level of enantioselectivity. nih.gov The chiral environment created by the ligand's specific three-dimensional structure dictates the facial selectivity of the substrate's approach to the metal center, leading to the preferential formation of one enantiomer. nih.gov The principles of asymmetric catalysis with chiral biaryl phosphines have been extended to other reactions, including the copper-catalyzed asymmetric hydroamination of olefins using ligands with biaryl backbones like SEGPHOS. acs.orgnih.gov
Table 4: Asymmetric Catalysis using Chiral Biaryl Phosphine Ligands This table highlights the application of chiral phosphine ligands with biaryl backbones in asymmetric synthesis, showing the high levels of enantioselectivity achieved.
| Reaction Type | Substrate | Catalyst System | Ligand | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Methyl acetoacetate | Ru(II) complex | (S)-SYNPHOS | 99% | nih.govresearchgate.net |
| Asymmetric Hydrogenation | 2,4,4-Trimethyl-1-pentene | Ru(II) complex | (S)-SYNPHOS | 94% | nih.govresearchgate.net |
| Asymmetric Hydrogenation | 1-Dodecene | Ru(II) complex | (S)-DIFLUORPHOS | 96% | nih.govresearchgate.net |
| Asymmetric Hydroamination | 4-Fluorostyrene | Cu(OAc)₂ / Silane | (R)-DTBM-SEGPHOS | 97% | acs.orgnih.gov |
| Asymmetric Hydroamination | 4-Vinyl-N,N-dimethylaniline | Cu(OAc)₂ / Silane | (R)-DTBM-SEGPHOS | 99% | acs.orgnih.gov |
Despite a comprehensive search for scholarly articles and research data, specific information regarding the catalytic applications and mechanistic investigations of the chemical compound This compound is not available in the public domain.
Research in the field of catalysis extensively covers a wide range of phosphine ligands, including many biphenyl and biaryl phosphines, which are crucial in numerous transition-metal-catalyzed reactions. These ligands are well-studied for their electronic and steric effects that influence the efficiency and selectivity of catalytic processes such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
However, detailed studies, including the use of this compound in heterogeneous catalytic systems, specific mechanistic insights into its role in stabilizing transition states, analysis of reaction intermediates, kinetic studies of catalytic cycles involving this particular ligand, and the specific influence of its steric and electronic properties on catalytic performance, are not described in the available scientific literature.
Therefore, it is not possible to provide a detailed article that focuses solely on the catalytic applications and mechanistic investigations of this compound as outlined in the request. The available data pertains to the broader class of biphenyl phosphine ligands and not this specific compound.
Spectroscopic Characterization Techniques and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is a cornerstone for the structural analysis of organophosphorus compounds like Di([1,1'-biphenyl]-4-yl)phosphane. Through the analysis of ¹H, ¹³C, and ³¹P nuclei, a comprehensive picture of the molecule's connectivity and electronic structure can be assembled.
The ¹H NMR spectrum of a biphenyl-phosphane framework is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. rsc.orgrsc.org The protons of the biphenyl (B1667301) groups exhibit complex splitting patterns due to proton-proton (H-H) and proton-phosphorus (H-P) couplings. The protons ortho to the phosphorus atom often show a doublet of doublets or a multiplet due to coupling with the phosphorus nucleus and the adjacent meta protons. The protons on the terminal phenyl ring of the biphenyl moiety will appear as distinct multiplets. rsc.org For instance, in a simple biphenyl molecule, the protons appear as multiplets in the range of 7.34-7.59 ppm. rsc.orgrsc.org The introduction of substituents on the biphenyl rings, as in 4,4'-disubstituted biphenyls, simplifies these patterns, often resulting in a set of doublets for the aromatic protons. rsc.orgrsc.org
Table 1: Representative ¹H NMR Data for Biphenyl Frameworks
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| 1,1'-Biphenyl | CDCl₃ | 7.59 (d, J = 8.0 Hz, 4H), 7.44 (t, J = 8.0 Hz, 4H), 7.34 (t, J = 8.0 Hz, 2H) rsc.org |
| 4,4'-Dimethoxy-1,1'-biphenyl | CDCl₃ | 7.48 (d, J = 7.6 Hz, 4H), 6.96 (d, J = 8.0 Hz, 4H), 3.84 (s, 6H) rsc.org |
This table presents data for related biphenyl compounds to illustrate typical chemical shifts.
In the ¹³C NMR spectrum, the carbon atoms of the biphenyl framework resonate in the aromatic region, typically between 120 and 150 ppm. rsc.orgmdpi.com The carbon atom directly bonded to the phosphorus atom (C-P) exhibits a characteristic downfield shift and a large one-bond coupling constant (¹JP-C), which is a definitive feature for identifying the point of attachment of the phosphane group. rsc.orgorientjchem.org For related diphenylphosphine (B32561) oxides, this coupling constant can be as high as 98 Hz. rsc.org The other carbon atoms of the biphenyl rings also show smaller two-bond (²JP-C), three-bond (³JP-C), and four-bond (⁴JP-C) couplings, which can be used to assign the signals to specific carbon atoms within the structure. orientjchem.org The quaternary carbons of the biphenyl linkage typically appear as distinct signals.
Table 2: Representative ¹³C NMR Data for Diphenylphosphine Oxides
| Compound | Solvent | Carbon Signal | Chemical Shift (δ) ppm | P-C Coupling Constant (J) Hz |
|---|---|---|---|---|
| Diphenylphosphine Oxide Derivative | CDCl₃ | C-P | 132.7 | ¹JP-C = 98.4 rsc.org |
| C-ortho | 128.6 | ²JP-C = 11.6 rsc.org | ||
| C-meta | 130.6 | ³JP-C = 9.3 rsc.org |
This table provides representative data for related phosphine (B1218219) oxides to illustrate typical carbon-phosphorus coupling constants.
³¹P NMR spectroscopy is the most direct method for probing the chemical environment of the phosphorus atom. wikipedia.orghuji.ac.il It is a highly sensitive technique due to the 100% natural abundance of the ³¹P isotope. wikipedia.org The chemical shift (δ) of the phosphorus signal is highly dependent on the nature of the substituents attached to it. slideshare.net For triarylphosphines, the ³¹P NMR signal typically appears in the upfield region of the spectrum. For example, triphenylphosphine (B44618) has a chemical shift of around -5 ppm. The oxidation of the phosphine to a phosphine oxide results in a significant downfield shift of the ³¹P signal to the range of +25 to +35 ppm. rsc.orgorientjchem.orgacs.org This large difference in chemical shift makes ³¹P NMR an excellent tool for monitoring reactions involving phosphines.
Table 3: Representative ³¹P NMR Chemical Shifts for Phosphorus Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| Triphenylphosphine | CDCl₃ | ~ -5 |
| Triphenylphosphine oxide | CDCl₃ | ~ +30 |
| (4-methoxyphenyl)diphenylphosphine | CDCl₃ | -6.2 |
| Di(p-tolyl)phosphine oxide | CDCl₃ | 26.3 acs.org |
This table includes data for related phosphine and phosphine oxide compounds to show typical chemical shift ranges.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
The FT-IR spectrum of a biphenyl-phosphane compound displays characteristic absorption bands corresponding to the vibrations of the aromatic rings and the phosphorus-carbon bond. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net Out-of-plane C-H bending vibrations are found in the 900-650 cm⁻¹ region and are characteristic of the substitution pattern of the aromatic rings. researchgate.netnist.gov The P-C stretching vibration for arylphosphines is expected to appear as a medium to strong band in the region of 1100-1000 cm⁻¹. The exact position and intensity of these bands can be influenced by the electronic and steric effects of the biphenyl groups. The Aldrich FT-IR library is a comprehensive resource for such spectral data. thermofisher.com
Table 4: Typical FT-IR Absorption Bands for Biphenyl and Phosphine Compounds
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | Stretching | 1600, 1580, 1500, 1450 |
| P-Aryl | Stretching | 1100-1000 |
This table provides a generalized overview of expected IR absorption regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The spectrum is dominated by absorptions arising from the π-conjugated system of the biphenyl groups.
The UV-Vis spectrum of biphenyl compounds typically shows two main absorption bands. mdpi.com A strong absorption band, usually below 280 nm, is attributed to the π → π* electronic transitions within the phenyl rings. mdpi.comresearchgate.net A second, often broader and less intense band, can be observed at longer wavelengths, which corresponds to the π → π* transition across the entire biphenyl system. The phosphane substituent can influence these transitions. The lone pair of electrons on the phosphorus atom can interact with the π-system of the biphenyl groups, potentially causing a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted biphenyl. In related N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, absorption maxima are observed at 267 nm and 331 nm. mdpi.com
Table 5: Representative UV-Vis Absorption Data for Biphenyl Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine | CH₂Cl₂ | 267 | 17,850 mdpi.com |
| 331 | 22,402 mdpi.com |
This table presents data for related compounds to illustrate typical absorption wavelengths.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule. High-resolution mass spectrometry, in particular, offers unparalleled accuracy in mass determination.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This accuracy allows for the determination of the elemental composition of a molecule, a critical step in identifying a newly synthesized compound or confirming the identity of a known one. pnnl.govroutledge.com For organophosphorus compounds, HRMS can confirm the presence and number of phosphorus, carbon, and hydrogen atoms, distinguishing it from other compounds with the same nominal mass. arkat-usa.orgnih.gov
The process typically involves ionizing the sample, often using techniques like electrospray ionization (ESI), and then analyzing the resulting ions in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. arkat-usa.orgnih.gov The resulting mass spectrum provides the exact molecular weight, which can be compared to the calculated theoretical mass of the expected compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the parent ion. nih.govnih.gov By inducing fragmentation and analyzing the resulting product ions, chemists can deduce the connectivity of atoms and identify characteristic structural motifs within the molecule. For phosphine-based ligands, fragmentation patterns can reveal information about the substituents attached to the phosphorus atom and the stability of the P-C bonds. nih.gov
While no specific HRMS data for this compound was found, the expected analysis would aim to confirm its molecular formula, C₂₄H₁₉P.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu It provides data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's chemical behavior and physical properties.
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, provided a suitable single crystal of the material can be grown. carleton.edujove.com The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams. umass.edu
The data acquisition process involves several steps:
Crystal Mounting: A high-quality, defect-free single crystal is mounted on a goniometer head. umass.edu
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected using a detector, such as a CCD or CMOS detector. ornl.govrsc.org
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice. ornl.gov
Data Integration: The intensity of each diffraction spot (reflection) is measured from the collected images. ornl.gov
Once the data is collected, the structure is solved and refined:
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using various computational methods.
Structure Refinement: The atomic coordinates and other parameters (like thermal displacement parameters) are adjusted using a least-squares process to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. ornl.gov The quality of the final refined structure is assessed by metrics such as the R-factor.
Although no SC-XRD data for this compound has been published, analysis of related structures, such as other biphenyl-phosphine derivatives, provides invaluable information on P-C bond lengths, C-P-C bond angles, and the torsion angles between the phenyl rings. researchgate.net
When suitable single crystals cannot be obtained, Powder X-ray Diffraction (PXRD) is a powerful alternative for structural analysis. libretexts.orggeoscienceworld.org This technique uses a finely ground powder sample, which contains a vast number of randomly oriented microcrystals. libretexts.orgwikipedia.org The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).
The PXRD pattern serves as a unique "fingerprint" for a crystalline solid and is widely used for:
Phase Identification: Comparing the experimental pattern to databases of known materials. geoscienceworld.org
Purity Assessment: Detecting the presence of crystalline impurities.
Lattice Parameter Refinement: Precisely determining the unit cell dimensions. wikipedia.org
For more detailed structural information from powder data, the Rietveld method is employed. wikipedia.orgresearchgate.netmalvernpanalytical.com This powerful analytical technique involves refining a theoretical crystal structure model against the entire experimental powder diffraction pattern. malvernpanalytical.com By minimizing the difference between the calculated and observed patterns through a least-squares approach, the Rietveld method can refine atomic positions, site occupancies, and other structural parameters. researchgate.netmalvernpanalytical.com This method is particularly useful for materials where single crystals are difficult to grow and can provide structural information that approaches the accuracy of single-crystal studies. researchgate.net
Specific PXRD data for this compound is not available in the reviewed literature. However, this technique would be the method of choice for confirming the bulk purity and crystallinity of a synthesized batch of the compound.
Structural and Stereochemical Research
Crystal Engineering of Biphenyl-Phosphane Derivatives
The solid-state structure of biphenyl-phosphane derivatives is dictated by a subtle interplay of non-covalent interactions, which governs the assembly of molecules into well-defined crystalline lattices. The study of these interactions and the resulting packing arrangements is fundamental to understanding and predicting the material properties.
The crystal structures of biphenyl-phosphane derivatives are stabilized by a variety of weak intermolecular forces, including C-H···π interactions, π···π stacking, and hydrogen bonding.
π···π Stacking: The aromatic rings of the biphenyl (B1667301) moieties are prone to π···π stacking interactions, which play a vital role in the architectural assembly of these molecules in the solid state. figshare.comnih.gov These interactions can be face-to-face or offset, and their geometry significantly influences the electronic properties of the material. In some derivatives, π-π stacking is a key determinant of the crystal packing, leading to the formation of one- or two-dimensional networks. figshare.comnih.gov The strength of these interactions can be tuned by introducing different substituents on the biphenyl framework, which in turn affects properties like fluorescence and photodynamic therapy efficiency. academie-sciences.fr In certain crystal structures, intramolecular π-π interactions are also observed, where phenyl rings of the same molecule stack against each other. acs.org
Hydrogen Bonding: While classical hydrogen bonds (e.g., O-H···O or N-H···O) are absent in the parent Di([1,1'-biphenyl]-4-yl)phosphane, the introduction of functional groups can lead to the formation of various types of hydrogen bonds. In related phosphine (B1218219) derivatives, interactions such as C-H···S and C-H···Cl have been observed to link molecules into chains and three-dimensional networks. acs.org In primary phosphines containing hydroxyl groups, intermolecular P···H-O hydrogen bonds are a key feature in their solid-state association. acs.org Even weak C-H···O interactions can be significant in stabilizing the crystal packing of related organic compounds. nih.gov
A summary of key intermolecular interactions found in related structures is presented below.
| Interaction Type | Description | Typical Role in Crystal Structure |
| C-H···π | An attractive interaction between a C-H bond and a π-electron system of an aromatic ring. | Stabilization of the molecular conformation and overall crystal lattice. bohrium.compnas.org |
| π···π Stacking | A non-covalent interaction between aromatic rings. | Governs the formation of columnar or layered structures; influences electronic properties. figshare.comacademie-sciences.fr |
| Hydrogen Bonding | (e.g., P···H-O, C-H···S) An electrostatic attraction between a hydrogen atom and a more electronegative atom. | Links molecules into chains, sheets, or 3D networks, providing directional control over the architecture. acs.orgacs.org |
Void space analysis, often performed using computational methods like Hirshfeld surface analysis, is used to investigate the empty spaces within a crystal structure. nih.govrsc.org This analysis is critical as the size and shape of these voids can influence the material's properties, such as its capacity for gas sorption or hosting guest molecules. For instance, in some metalloporphyrin structures, changes in temperature can lead to an increase in the void-volume percentage, allowing for structural compression through the tilting of phenyl rings to optimize packing. rsc.org The efficiency of crystal packing is a balance between maximizing attractive intermolecular interactions and minimizing steric repulsion, and the absence of shortened intermolecular contacts is often noted in well-packed structures. rsc.org Controlling the crystal packing is paramount for designing materials with specific functions, as the solid-state arrangement can be decisive for applications that rely on precise chromophore orientation. jst.go.jp
Stereochemical Aspects of Biphenyl-Based Phosphanes
The biphenyl scaffold is a classic source of axial chirality, a stereochemical feature that is central to the application of many phosphane ligands in asymmetric catalysis.
Axial chirality arises from the hindered rotation around a single bond, most commonly the C-C bond connecting the two phenyl rings in a biphenyl system. bohrium.comrsc.org If the four ortho-substituents on the biphenyl core are sufficiently bulky, rotation around the central C-C bond is restricted, leading to the existence of stable, non-superimposable mirror images known as atropisomers. rsc.orguu.nl
These atropisomeric phosphine ligands are crucial in asymmetric catalysis. bohrium.comnih.gov The chiral axis creates a well-defined, three-dimensional environment around the metal center to which the phosphine is coordinated, enabling high levels of stereocontrol in catalytic reactions. nsf.gov While C(Aryl)-C(Aryl) axial chirality is common, research has also explored C(Aryl)-N axial chirality in related phosphine ligands. nih.govrhhz.net The stability of these atropisomers can be investigated using techniques like variable-temperature NMR spectroscopy. rsc.org
The synthesis of enantiomerically pure biphenyl-based phosphanes is a key challenge and a significant area of research. Several strategies have been developed to obtain these valuable compounds.
Resolution of Racemates: A common approach involves the synthesis of the phosphine as a racemic mixture, followed by separation of the enantiomers. This can be achieved through classical resolution using chiral resolving agents, such as O,O'-dibenzoyltartaric acid, or by chiral preparative High-Performance Liquid Chromatography (HPLC). pnas.orgnih.gov
Asymmetric Synthesis: More advanced methods aim to synthesize a single enantiomer directly. This can involve using a chiral auxiliary to direct the stereochemistry of the biphenyl bond formation, such as in an asymmetric Ullmann coupling reaction. bohrium.com Another strategy involves the catalytic asymmetric Suzuki-Miyaura coupling to construct the axially chiral biphenyl backbone with high enantioselectivity, using a pre-existing chiral ligand. acs.orgacs.org
These chiral biphenyl-phosphane ligands, often referred to by acronyms like BINAP and its derivatives, are highly effective in a wide range of metal-catalyzed asymmetric reactions. bohrium.compnas.orgnih.gov Their applications include:
Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of chiral biphenyl phosphines are powerful catalysts for the enantioselective hydrogenation of various substrates, including ketoesters, enamides, and acrylates, to produce chiral alcohols and amino acids. bohrium.comjst.go.jp
Asymmetric C-C Bond Formation: Palladium complexes bearing these ligands are widely used in enantioselective cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize axially chiral biaryl compounds. figshare.comacs.orgacs.org They have also been applied in asymmetric allylic alkylation. nih.gov
Organocatalysis: Beyond their role as ligands for metals, axially chiral biphenyl-derived phosphines have also been employed as enantioselective nucleophilic organocatalysts, for example, in [4+1] annulation reactions to generate functionalized cyclopentenes. mit.edu
The performance of these ligands is often evaluated based on the yield and enantiomeric excess (ee) of the product. The table below shows representative applications of chiral biphenyl phosphine ligands in asymmetric catalysis.
| Catalytic Reaction | Catalyst System (Metal/Ligand Type) | Substrate Example | Product Type | Reported Performance |
| Asymmetric Hydrogenation | Ru / Atropisomeric Diphosphine | β-ketoesters | Chiral β-hydroxy esters | High enantioselectivity bohrium.com |
| Asymmetric Suzuki-Miyaura Coupling | Pd / Chiral Monophosphine | Aryl boronic acid + Aryl halide | Axially chiral biaryls | High yield and enantioselectivity acs.orgacs.org |
| Asymmetric [4+1] Annulation | Chiral Biphenyl Phosphepine (Organocatalyst) | Electrophilic 4-carbon partner + Nucleophile | Functionalized cyclopentenes | Good yield and enantioselectivity mit.edu |
| Asymmetric Allylic Alkylation | Pd / Axially Chiral Diphosphine | 1,3-disubstituted propenyl acetates | Chiral alkylated products | Up to 95% ee nih.gov |
Ligand Design Principles and Structure Activity Relationships
Rational Design of Biphenyl-Phosphane Ligands for Specific Applications
The rational design of these ligands is a cornerstone of modern catalyst development. nih.govacs.org Chemists aim to create ligands that are not only effective but also tailored for high performance in specific reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. sigmaaldrich.com This involves a deep understanding of how the ligand's architecture influences the catalytic cycle.
The power of phosphine (B1218219) ligands lies in the ability to systematically modify their steric and electronic nature. sigmaaldrich.comyoutube.com The biphenyl (B1667301) framework of ligands like Di([1,1'-biphenyl]-4-yl)phosphane serves as a versatile scaffold for these modifications.
Steric Properties: The size of the substituents on the phosphorus atom and the biphenyl backbone dictates the steric environment around the metal center. This "steric bulk" is a critical parameter. A well-known metric for quantifying this is the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. manchester.ac.uk By introducing bulky groups, such as tert-butyl or adamantyl on the phosphorus, or by substituting the biphenyl rings, designers can create a specific pocket around the catalyst's active site. This can influence which substrates can approach the metal and in what orientation, thereby controlling selectivity. manchester.ac.uk
Electronic Properties: The electronic nature of a phosphine ligand refers to its ability to donate or accept electron density from the metal center. Phosphines are primarily σ-donors, using their lone pair of electrons to bind to the metal. youtube.com They also act as π-acceptors by accepting electron density from filled metal d-orbitals into their phosphorus-carbon σ* anti-bonding orbitals. youtube.comwikipedia.org The electron-donating or withdrawing character of the groups on the biphenyl rings and the phosphorus atom finely tunes these properties. For instance, alkyl groups are electron-donating, increasing the phosphine's basicity, while aryl or fluoro-substituted groups are more π-acidic. wikipedia.org
The electronic effect of a ligand can be experimentally measured. A common method involves synthesizing nickel-carbonyl complexes of the type Ni(CO)₃L and measuring the C-O stretching frequency using infrared (IR) spectroscopy. youtube.com More electron-donating ligands push more electron density onto the metal, which engages in more extensive back-bonding to the carbonyl ligands. This populates the π* anti-bonding orbitals of CO, weakening the C-O bond and lowering its stretching frequency. youtube.com
Table 1: Electronic Properties of Various Phosphine Ligands Measured by IR Spectroscopy of Ni(CO)₃L Complexes
| Ligand (L) | ν(CO) cm⁻¹ | Electronic Character |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | Strongest Donor |
| PMe₃ | 2064.1 | Strong Donor |
| PPh₃ | 2068.9 | Weaker Donor |
| P(OEt)₃ | 2076.3 | π-Acceptor |
| PCl₃ | 2097.0 | Strong π-Acceptor |
| PF₃ | 2110.8 | Strongest π-Acceptor |
Data sourced from concepts described in literature. youtube.comwikipedia.org
To further refine ligand performance, ancillary functional groups can be attached to the biphenyl-phosphane backbone. acs.org These groups can introduce new functionalities, such as chirality for asymmetric catalysis or improved solubility.
For example, the introduction of N-heterocyclic groups like pyridyl or imidazolyl moieties creates P,N-ligands. nih.gov These hybrid ligands can coordinate to the metal center in a pincer or chelate fashion, offering enhanced stability. The different electronic properties of the nitrogen and phosphorus atoms provide a unique coordination environment. nih.gov Another powerful strategy is the introduction of chirality. This can be achieved by using chiral backbones or by creating P-chirogenic centers, where the phosphorus atom itself is a stereocenter. acs.org Axially chiral biphenyl ligands have proven highly effective in asymmetric hydrogenation and other stereoselective transformations, yielding products with high enantiomeric excess. nih.gov
Correlation Between Ligand Structure and Catalytic Efficacy
The structural modifications detailed above have a direct and predictable impact on the resulting catalyst's performance.
The stability and activity of a metal catalyst are intrinsically linked to the properties of its ligands. Bulky, electron-rich phosphines, a class to which many advanced biphenyl-phosphane ligands belong, are known to form highly stable and active catalysts, particularly with late transition metals like palladium. sigmaaldrich.comacs.org The steric bulk of the ligand protects the metal center from deactivating pathways like the formation of bridged dimers. The strong σ-donation from electron-rich phosphines increases the electron density on the metal, which can promote key catalytic steps such as oxidative addition, often the rate-limiting step in cross-coupling cycles.
Molecular Engineering Approaches in Ligand Development
Modern ligand development has increasingly moved beyond simple trial-and-error, embracing sophisticated molecular engineering techniques. Computational chemistry plays a pivotal role in the rational design process. nih.gov Methods like Density Functional Theory (DFT) analysis allow researchers to model proposed ligands and their metal complexes, predicting their geometries and electronic structures. nih.gov This in silico analysis helps to understand the origin of enantioselectivity and to pre-screen candidate ligands before committing to their synthesis.
More advanced approaches utilize Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, sometimes accelerated by machine learning and equivariant neural networks, to model the dynamic behavior of catalysts. tuwien.at These simulations can predict ligation states and free energy profiles for catalytic reactions, providing deep mechanistic insights and accurately forecasting which ligand structures will be most stable and reactive for a given transformation. tuwien.at These computational tools significantly accelerate the discovery and optimization of new, highly efficient biphenyl-phosphane ligands.
Supramolecular Chemistry and Materials Science Applications
Self-Assembly of Biphenyl-Phosphane Derivatives and their Complexes
Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into ordered structures. fortunejournals.com For biphenyl-phosphane derivatives, this process is driven by a combination of factors including the shape of the molecule and the nature of the non-covalent forces at play. nih.gov This has led to the creation of novel soft materials like liquid crystals and organogels from organophosphorus building blocks. nih.gov
The organization of molecules on solid surfaces is a key area in nanoscience, enabling the bottom-up fabrication of functional materials. db-thueringen.de The self-assembly of biphenyl (B1667301) and organophosphorus derivatives on surfaces like silicon has been demonstrated, where the formation of ordered, two-dimensional networks is driven by interactions such as hydrogen and halogen bonding. nih.gov While specific studies on Di([1,1'-biphenyl]-4-yl)phosphane are nascent, the behavior of related compounds provides significant insights. For instance, organosilane self-assembled monolayers (SAMs) can be grown on the surface of organic semiconductors, dramatically altering their surface conductivity. arxiv.org This functionalization creates surfaces that are highly sensitive to their environment, making them attractive for sensor applications. arxiv.org The principles observed with biphenylthiol and other organosilane SAMs, which form dense, well-organized monolayers, suggest a strong potential for biphenyl-phosphane derivatives to form similar functional surfaces. db-thueringen.de
Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies. numberanalytics.com These interactions, though weaker than covalent bonds, are highly directional and specific, allowing for the precise construction of complex architectures. numberanalytics.com In systems containing biphenyl-phosphane motifs, several key non-covalent interactions are prevalent.
Hydrogen Bonding: This is a crucial interaction, especially when the phosphine (B1218219) group is oxidized to a phosphine oxide, or when other hydrogen-bonding moieties are present in the molecular structure. mdpi.com
π-π Interactions: The biphenyl unit, with its aromatic rings, readily participates in π-π stacking. These interactions are fundamental in the organization of many aromatic molecules, influencing their electronic properties and packing in the solid state.
CH-π Interactions: The interaction between C-H bonds and the π-system of the biphenyl rings also plays a vital role in stabilizing the crystal structures of these compounds. rsc.org
The interplay of these forces dictates the final structure and properties of the assembled material. numberanalytics.comnih.gov Theoretical methods like Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are often used to identify and quantify these weak interactions, confirming their role in the supramolecular organization. rsc.org
| Interaction Type | Role in Biphenyl-Phosphane Architectures |
| Hydrogen Bonding | Directs assembly, particularly with phosphine oxides or other H-bonding groups. mdpi.com |
| π-π Stacking | Key for ordering aromatic backbones, influences electronic properties. |
| van der Waals Forces | Provides overall stabilization to the supramolecular structure. fortunejournals.comnih.gov |
| CH-π Interactions | Contributes to the stability of crystal packing. rsc.org |
| Metal-Ligand Coordination | Forms the basis of coordination polymers and MOFs. nih.gov |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The phosphine group in this compound and its derivatives serves as an excellent coordination site for metal ions, enabling the formation of extended structures like coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netacs.orgfigshare.com These materials are crystalline solids built from metal nodes connected by organic linkers. nih.gov Phosphine-functionalized MOFs (P-MOFs) are an emerging class of these materials, valued for their potential in applications like catalysis. researchgate.netacs.orgfigshare.comacs.org
The synthesis of P-MOFs can be achieved through direct solvothermal methods or by post-synthetic modification where the phosphine group is introduced after the framework has been formed. researchgate.netnih.gov For instance, new MOFs with well-known MOF-5 and MIL-101 topologies have been successfully prepared using a terephthalic acid derivative bearing a diphenylphosphino moiety. acs.orgnih.gov Similarly, lanthanide-based coordination polymers have been constructed using a rigid [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) linker, resulting in both 2D layered structures and robust 3D frameworks. nih.gov
The topology of a MOF describes the connectivity of its nodes and linkers, simplifying the complex chemical structure into an underlying net. berkeley.eduyoutube.com The geometry of the biphenyl-phosphane linker—its length, rigidity, and the angle between its coordination sites—plays a crucial role in determining the final topology of the framework.
For example, the use of a (diphenylphosphino)terephthalic acid linker to create P-MOFs has allowed for the targeting of specific, well-established topologies. researchgate.netacs.orgfigshare.com
MOF-5 Topology: This is a prototypical framework with a simple cubic (pcu) topology. Introducing a phosphine-functionalized biphenyl-type linker can create functionalized versions of this structure. nih.gov
MIL-101 Topology: Known for its large pores and high stability, this topology has been achieved using a mix of phosphine-functionalized and standard terephthalic acid linkers. acs.org
UiO-66 Topology: This framework is known for its exceptional stability due to the 12-connected zirconium cluster nodes. Post-synthetic modification has been used to immobilize phosphine complexes on the surface of UiO-66, creating highly stable and reusable catalysts. nih.gov
Rutile (rtl) Topology: In more complex systems, tritopic linkers with tetranuclear zinc clusters can form networks with a (3,6)-connected rutile (rtl) topology. capes.gov.br
The ability to direct the synthesis towards a specific topology is critical for tuning the properties of the resulting material, such as pore size, surface area, and catalytic activity. berkeley.edu
| MOF Topology | Linker/SBU Example | Key Features |
| pcu (primitive cubic) | Zn₄O clusters and linear dicarboxylates (e.g., MOF-5) nih.govnih.gov | Simple, cubic open framework. |
| MIL-101 | Trimeric chromium clusters and terephthalate (B1205515) acs.org | Large pores, high thermal and chemical stability. |
| UiO-66 | 12-connected Zr₆ clusters and terephthalate nih.gov | Ultra-stable framework. |
| rtl (rutile) | Hexatopic Zn₄O clusters and tritopic linkers capes.gov.br | (3,6)-connected network, can form large cavities. |
Optoelectronic Materials Incorporating Biphenyl-Phosphane Motifs
The rigid, conjugated structure of the biphenyl core, combined with the electronic influence of the phosphine group, makes these compounds highly attractive for use in optoelectronic devices. lehigh.edu They are being explored as emitters, host materials, and charge transporters in Organic Light-Emitting Diodes (OLEDs) and as active layers in Organic Thin-Film Transistors (OTFTs). rsc.org
A notable example is 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP), which, while not a phosphane, demonstrates the high potential of the 4,4'-disubstituted biphenyl core in optoelectronics. DBP serves as an efficient and thermally stable deep-blue emitting material in OLEDs. rsc.org When used as a dopant, it leads to devices with pure blue emission. rsc.orgresearchgate.net Furthermore, thin films of DBP have shown excellent p-type hole-transport behavior in OTFTs. rsc.org Other biphenyl derivatives, such as 4,4′-bis(9-carbazolyl)biphenyl, are also known optoelectronic materials whose luminescent properties are highly dependent on their solid-state packing and polymorphism. rsc.org
Gold(III) complexes incorporating both a biphenyl ligand and a chelating diphosphine ligand have shown remarkable photoluminescent properties. acs.orgacs.org These complexes are typically non-emissive in solution but become strong emitters in the solid state, with quantum yields up to 39%. acs.org This "switch-on" behavior is attributed to the rigidification of the molecule in the solid state, which prevents non-radiative decay pathways. acs.org These materials have been successfully used to fabricate the first light-emitting electrochemical cells (LECs) based on gold(III) complexes, demonstrating their potential as novel electroactive compounds. acs.orgacs.org
| Compound/Device | Application | Performance Metric | Value |
| 3% DBP in OLED rsc.orgresearchgate.net | Blue Emitter | Current Efficiency | 3.9 cd A⁻¹ |
| 3% DBP in OLED rsc.orgresearchgate.net | Emission Peak | 460 nm | |
| 3% DBP in OLED rsc.orgresearchgate.net | CIE Coordinates | (0.15, 0.13) | |
| DBP Thin Film rsc.org | OTFT Active Layer | Field-Effect Mobility (µFET) | 0.21 cm² V⁻¹ s⁻¹ |
| [Au(C^C)(P^P)]X acs.orgacs.org | LEC Emitter | Max. Photoluminescence Quantum Yield | up to 39% |
| [Au(C^C)(P^P)]X acs.org | LEC Emitter | Max. External Quantum Efficiency (EQE) | ~1% |
Q & A
How can researchers optimize the synthesis of Di([1,1'-biphenyl]-4-yl)phosphane to achieve high purity and yield?
Basic Research Focus : Synthesis methodology refinement.
Methodological Answer :
- Key Steps :
- Use Ullmann-type coupling or cross-coupling reactions with biphenyl precursors and phosphorus sources under inert atmospheres (e.g., argon) to minimize oxidation .
- Purify via column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted biphenyl derivatives .
- Monitor reaction progress using ³¹P NMR spectroscopy to detect intermediate phosphine oxides, which indicate incomplete reduction .
- Yield Improvement :
What advanced techniques are recommended for structural characterization of this compound?
Advanced Research Focus : Structural elucidation and validation.
Methodological Answer :
- X-ray Crystallography :
- Spectroscopic Validation :
How does the steric and electronic profile of this compound influence its performance in catalytic cross-coupling reactions?
Advanced Research Focus : Structure-activity relationships in catalysis.
Methodological Answer :
- Steric Effects :
- Electronic Effects :
What experimental strategies mitigate air sensitivity during handling of this compound?
Basic Research Focus : Material stability and handling.
Methodological Answer :
- Inert Atmosphere Techniques :
- Stabilization Methods :
- Alternative Forms :
How can researchers resolve contradictions in catalytic efficiency data across different studies?
Advanced Research Focus : Data validation and reproducibility.
Methodological Answer :
- Controlled Variables :
- Kinetic Studies :
What computational methods are suitable for predicting the electronic properties of this compound?
Advanced Research Focus : Computational modeling.
Methodological Answer :
- DFT Calculations :
- Molecular Dynamics (MD) :
How can researchers validate the absence of phosphine oxide impurities in synthesized batches?
Basic Research Focus : Purity assessment.
Methodological Answer :
- Analytical Techniques :
What are the challenges in crystallizing this compound, and how can they be addressed?
Advanced Research Focus : Crystallography challenges.
Methodological Answer :
- Crystallization Issues :
- Data Refinement :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
